

# Technical Whitepaper: N-(3,4-dimethoxyphenethyl)formamide (CAS 14301-36-1)

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## Compound of Interest

**Compound Name:** *N*-(3,4-dimethoxyphenethyl)formamide

**Cat. No.:** B143142

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## Introduction

**N-(3,4-dimethoxyphenethyl)formamide**, with the CAS Registry Number 14301-36-1, is a chemical compound of significant interest primarily within the pharmaceutical industry. It is recognized as a process-related impurity in the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.<sup>[1][2][3][4]</sup> The presence and quantity of such impurities are critical quality attributes for active pharmaceutical ingredients (APIs), as they can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the formation, characterization, and control of **N-(3,4-dimethoxyphenethyl)formamide** is essential for drug development and manufacturing.

This technical guide provides a comprehensive overview of **N-(3,4-dimethoxyphenethyl)formamide**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its relationship to the synthesis of Tetrabenazine.

## Chemical and Physical Properties

**N-(3,4-dimethoxyphenethyl)formamide** is the N-formylated derivative of 3,4-dimethoxyphenethylamine. Its structure combines a dimethoxy-substituted aromatic ring with an ethylamine backbone, terminated by a formamide group.

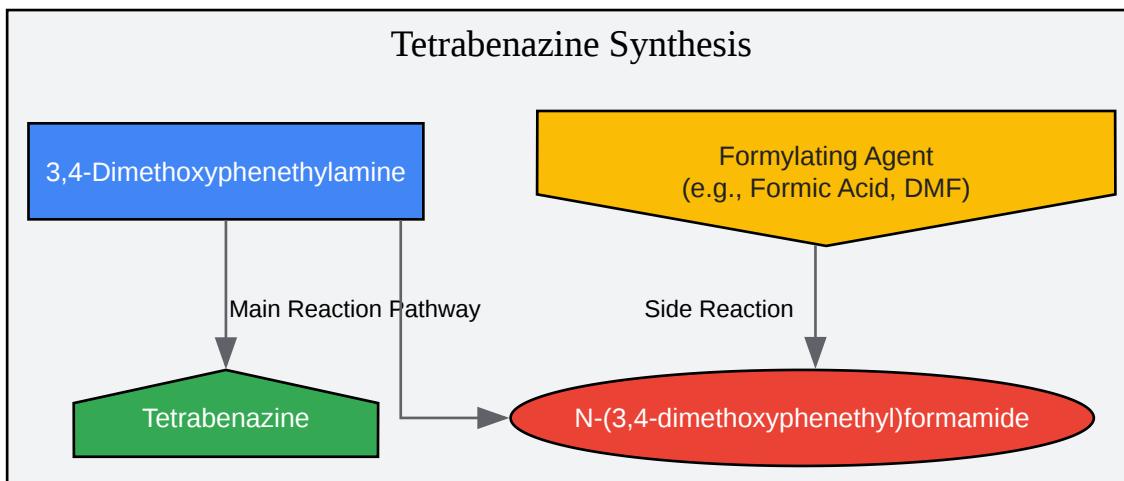
Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
CAS Number	14301-36-1	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	209.24 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
IUPAC Name	N-[2-(3,4-dimethoxyphenyl)ethyl]formamide	<a href="#">[6]</a>
Synonyms	N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, [2-(3,4-dimethoxyphenyl)ethyl]formamide	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	34-35 °C	<a href="#">[3]</a> <a href="#">[7]</a>
Boiling Point	210-212 °C at 1 Torr	<a href="#">[3]</a> <a href="#">[7]</a>
Density (Predicted)	1.084 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
Solubility	Slightly soluble in Chloroform and DMSO	<a href="#">[3]</a>

## Role as a Pharmaceutical Impurity

The primary context in which **N-(3,4-dimethoxyphenethyl)formamide** is discussed in scientific literature is as a process-related impurity in the synthesis of Tetrabenazine.[\[1\]](#) Its formation can occur from the N-formylation of the starting material or an intermediate, 3,4-dimethoxyphenethylamine. The source of the formyl group can be residual formylating agents or solvents like dimethylformamide (DMF) under certain reaction conditions. Regulatory bodies

require strict control and monitoring of such impurities to ensure the quality and safety of the final drug product.



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*Impurity Formation in Tetrabenazine Synthesis.*

## Experimental Protocols

### Synthesis of **N-(3,4-dimethoxyphenethyl)formamide**

The following is a representative protocol for the N-formylation of 3,4-dimethoxyphenethylamine. This method is adapted from established procedures for the formylation of primary amines using formic acid.

**Objective:** To synthesize **N-(3,4-dimethoxyphenethyl)formamide** from 3,4-dimethoxyphenethylamine.

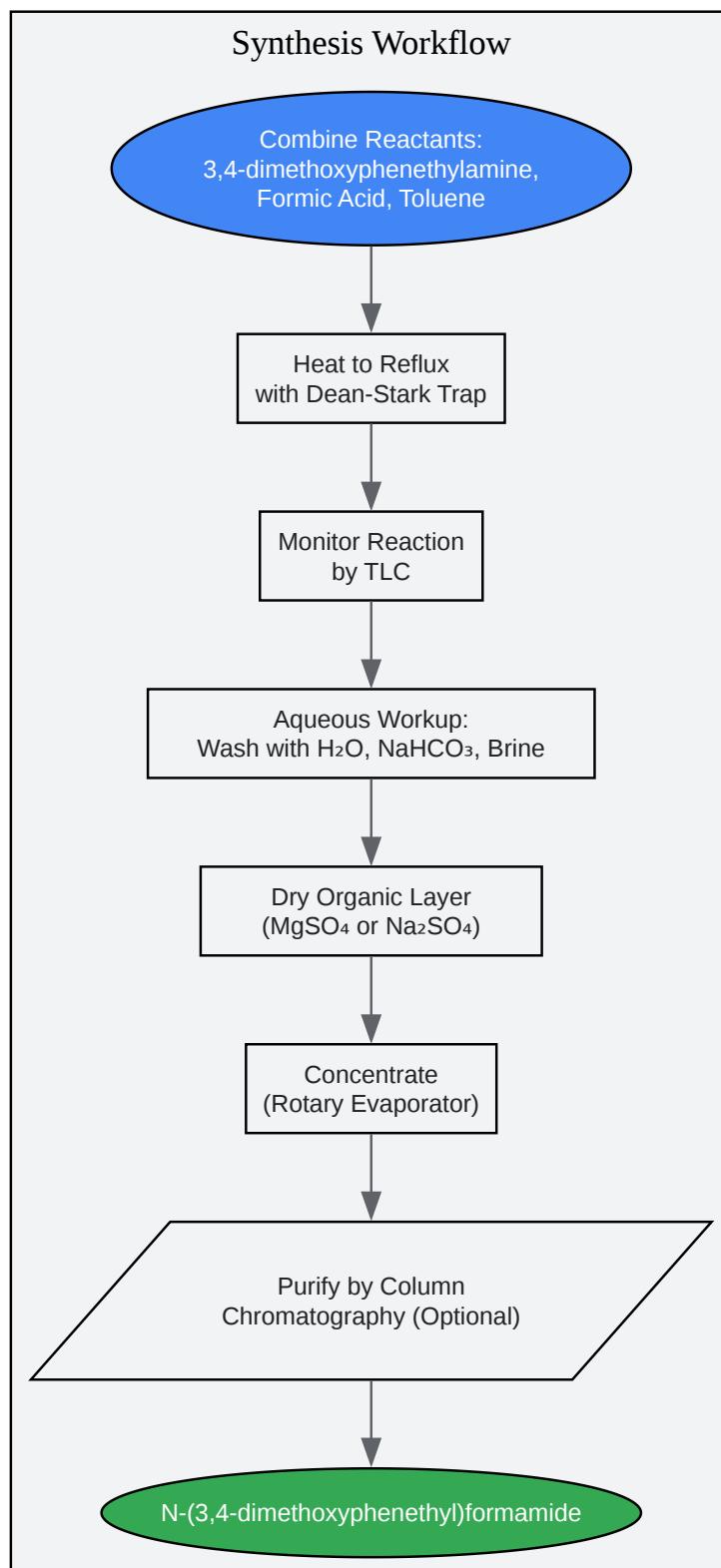
#### Materials:

- 3,4-dimethoxyphenethylamine
- 85% Formic acid (aqueous)
- Toluene
- Saturated sodium bicarbonate solution

- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,4-dimethoxyphenethylamine (1.0 eq) and toluene.
- Add 85% formic acid (1.2 eq) to the mixture.
- Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **N-(3,4-dimethoxyphenethyl)formamide** can be further purified by column chromatography on silica gel if necessary.



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*General Workflow for Synthesis.*

## Analytical Characterization

The identification and quantification of **N-(3,4-dimethoxyphenethyl)formamide** as an impurity in Tetrabenazine are typically performed using chromatographic and spectroscopic techniques.

[1]

The following is a representative HPLC method for the analysis of Tetrabenazine and its impurities, which can be adapted for the detection of **N-(3,4-dimethoxyphenethyl)formamide**.

Objective: To detect and quantify **N-(3,4-dimethoxyphenethyl)formamide** in a sample matrix.

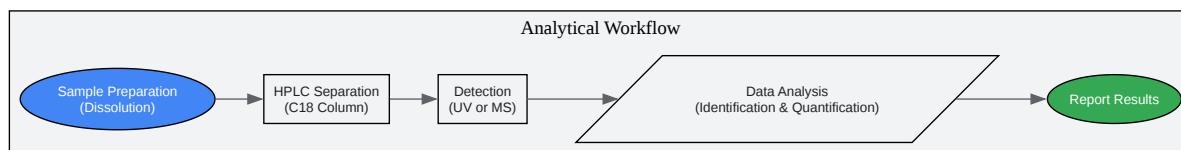
Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer (MS).
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
- Mobile Phase A: 0.1% Ammonia in Water.
- Mobile Phase B: Methanol.
- Elution: Isocratic or gradient elution. A representative isocratic method could be Methanol:0.1% Ammonia (48:52 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.
- Detection: UV at 284 nm or by MS.
- Injection Volume: 10-20  $\mu$ L.

Procedure:

- Prepare standard solutions of **N-(3,4-dimethoxyphenethyl)formamide** at known concentrations in a suitable diluent (e.g., mobile phase).
- Prepare the sample for analysis by dissolving it in the diluent.

- Inject the standard and sample solutions into the HPLC system.
- Identify the peak corresponding to **N-(3,4-dimethoxyphenethyl)formamide** in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of the impurity in the sample by comparing the peak area with the calibration curve generated from the standard solutions.



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#### *General Analytical Workflow.*

While this compound is available as a reference standard, detailed experimental spectral data are not widely published in the public domain. The expected spectral characteristics based on its structure are as follows:

Table 2: Expected Spectroscopic Features

Technique	Expected Features
<sup>1</sup> H NMR	Signals corresponding to aromatic protons (approx. 6.7-6.9 ppm), methoxy protons (approx. 3.8-3.9 ppm, singlet), methylene protons of the ethyl chain (triplets or multiplets), and the formyl proton (a singlet around 8.0-8.2 ppm). The amide proton would also be present.
<sup>13</sup> C NMR	Resonances for aromatic carbons (some quaternary, some with attached protons), methoxy carbons (around 55-56 ppm), ethyl chain carbons, and a carbonyl carbon for the formamide group (in the range of 160-165 ppm).
IR Spectroscopy	Characteristic peaks for N-H stretching (around 3300 cm <sup>-1</sup> ), C-H stretching (aromatic and aliphatic), a strong C=O stretching of the amide (around 1650-1680 cm <sup>-1</sup> ), and C-O stretching for the methoxy groups.
Mass Spectrometry	A molecular ion peak (M <sup>+</sup> ) at m/z 209. The fragmentation pattern would likely involve the loss of the formyl group, and cleavage of the ethylamine chain, leading to a prominent benzylic cation fragment.

## Biological Activity

There is currently no significant information available in the public domain regarding the biological activity, pharmacology, or toxicology of **N-(3,4-dimethoxyphenethyl)formamide**. Its study has been primarily focused on its role as a chemical impurity. As such, no signaling pathways or mechanisms of action have been described for this molecule. For drug development professionals, the focus remains on minimizing its presence in the final API rather than exploring its biological effects.

## Conclusion

**N-(3,4-dimethoxyphenethyl)formamide** is a critical process-related impurity in the synthesis of Tetrabenazine. Its effective identification and quantification are paramount for ensuring the quality, safety, and regulatory compliance of this important pharmaceutical agent. This technical guide has provided an overview of its chemical properties, its origin as an impurity, and detailed protocols for its synthesis and analysis. While specific experimental spectral data is not widely available, the provided information on expected characteristics and analytical methodologies offers a solid foundation for researchers and drug development professionals working with Tetrabenazine and related compounds.

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- To cite this document: BenchChem. [Technical Whitepaper: N-(3,4-dimethoxyphenethyl)formamide (CAS 14301-36-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b143142#n-3-4-dimethoxyphenethyl-formamide-cas-14301-36-1>

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